Betaine aldehyde

概要

説明

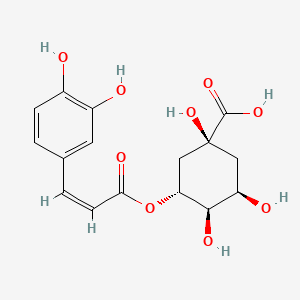

ベタインアルデヒドは、グリシンベタインアルデヒドとしても知られており、グリシン、セリン、スレオニンの代謝の中間体です。これは短鎖アルデヒドであり、第四級アンモニウム化合物です。 ベタインアルデヒドはコリンデヒドロゲナーゼ(ミトコンドリア)の基質であり、重要な浸透圧保護物質であるグリシンベタインの生合成に関与しています .

準備方法

合成経路と反応条件

ベタインアルデヒドは、コリンの酸化によって合成することができます。このプロセスには、コリンデヒドロゲナーゼとベタインアルデヒドデヒドロゲナーゼの2つの主要な酵素が関与しています。 コリンは最初にコリンデヒドロゲナーゼによってベタインアルデヒドに酸化され、次にベタインアルデヒドはベタインアルデヒドデヒドロゲナーゼによってさらにグリシンベタインに酸化されます .

工業的生産方法

ベタインアルデヒドの工業的生産は、通常、テンサイ(Beta vulgaris)などの天然源からの抽出を伴います。 抽出プロセスには、固相抽出と組み合わせた加速溶媒抽出が含まれ、植物材料からベタインを分離および精製します .

化学反応の分析

反応の種類

ベタインアルデヒドは、次のようないくつかの種類の化学反応を起こします。

酸化: ベタインアルデヒドは、ベタインアルデヒドデヒドロゲナーゼによってグリシンベタインに酸化されます.

還元: ベタインアルデヒドは、特定の条件下でコリンに還元することができます。

置換: ベタインアルデヒドは、アルデヒド基の存在により、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な試薬には、コリンデヒドロゲナーゼとベタインアルデヒドデヒドロゲナーゼが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

置換: アミンなどの求核剤は、穏やかな条件下でベタインアルデヒドと反応することができます。

生成される主な生成物

酸化: グリシンベタインは、ベタインアルデヒドの酸化から生成される主な生成物です.

還元: コリンは、ベタインアルデヒドの還元から生成されます。

置換: 使用する求核剤に応じて、ベタインアルデヒドのさまざまな置換誘導体を生成することができます。

科学的研究の応用

ベタインアルデヒドは、次のようないくつかの科学研究における応用があります。

作用機序

ベタインアルデヒドは、主にグリシンベタインへの変換によってその効果を発揮します。グリシンベタインは浸透圧保護物質として作用し、細胞構造を安定化させ、細胞を浸透圧ストレスから保護します。 変換には、ベタインアルデヒドデヒドロゲナーゼという酵素が関与しており、ベタインアルデヒドのグリシンベタインへの酸化を触媒します . このプロセスは、ストレス条件下での細胞恒常性を維持するために不可欠です。

類似の化合物との比較

類似の化合物

グリシンベタイン: ベタインアルデヒドの酸化の直接生成物であり、浸透圧保護特性で知られています.

コリン: ベタインアルデヒドの前駆体であり、さまざまな代謝経路に関与しています.

トリメチルグリシン: グリシンベタインの別の名称であり、メチル化された構造が強調されています.

独自性

ベタインアルデヒドは、グリシンベタインの生合成における中間体としての役割により、ユニークです。酸化と還元反応を起こす能力は、代謝経路における汎用性の高い化合物となっています。 さらに、浸透圧保護とストレス応答メカニズムへの関与は、他の類似の化合物とは異なるものです .

類似化合物との比較

Similar Compounds

Glycine Betaine: A direct product of betaine aldehyde oxidation, known for its osmoprotective properties.

Choline: A precursor to this compound, involved in various metabolic pathways.

Trimethylglycine: Another name for glycine betaine, highlighting its methylated structure.

Uniqueness

This compound is unique due to its role as an intermediate in the biosynthesis of glycine betaine. Its ability to undergo oxidation and reduction reactions makes it a versatile compound in metabolic pathways. Additionally, its involvement in osmoprotection and stress response mechanisms sets it apart from other similar compounds .

特性

CAS番号 |

7418-61-3 |

|---|---|

分子式 |

C5H12NO+ |

分子量 |

102.15 g/mol |

IUPAC名 |

trimethyl(2-oxoethyl)azanium |

InChI |

InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1 |

InChIキー |

SXKNCCSPZDCRFD-UHFFFAOYSA-N |

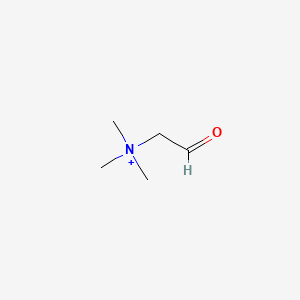

SMILES |

C[N+](C)(C)CC=O |

正規SMILES |

C[N+](C)(C)CC=O |

Key on ui other cas no. |

7418-61-3 |

物理的記述 |

Solid |

同義語 |

etaine aldehyde glycine betaine aldehyde |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1222017.png)

![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1222020.png)

![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)